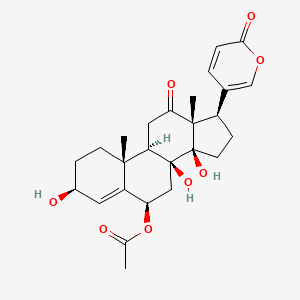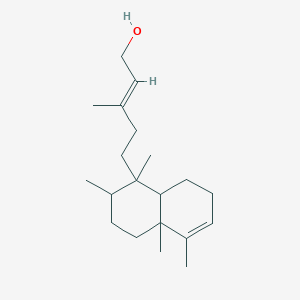
Tomatidenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tomatidenol is a natural product found in Solanum spirale, Solanum dasyphyllum, and other organisms with data available.
Scientific Research Applications
1. Impact on Larvae of Pests
Tomatidenol has been evaluated for its inhibitory effect on larvae of pests like the red flour beetle and the tobacco hornworm. It was found that tomatidenol, along with other steroidal alkaloids and glycoalkaloids, did not exhibit activity against these larvae, suggesting limited effectiveness as a pest control agent in this context (Weissenberg et al., 1998).
2. Role in Plant Metabolism
Research on the tomato saponin α-tomatine has revealed that the ascomycete Gibberella pulicaris can metabolize α-tomatine to produce 7α-hydroxy-tomatidenol, among other compounds. This highlights tomatidenol's role in the metabolism and biochemical pathways within plants (Weltring et al., 1998).
3. Chemical Analysis Techniques
Tomatidenol has been included in studies on thin-layer chromatography for the separation of steroidal Solanum alkaloids. This research is significant for analytical chemistry, providing insights into the methods for resolving complex mixtures of plant-derived compounds (Schréiber et al., 1963).
4. Identification in Potato Varieties
In studies examining the glycoalkaloid content in potato varieties, tomatidenol-based glycoalkaloids such as alpha-solamarine were identified. This research is crucial for understanding the chemical composition of different potato varieties and their potential impacts (Griffiths & Dale, 2001).
5. Structural Analysis
The structural analysis of the tomato glycoalkaloid tomatidenol-3-β-lycotetraose (Dehydrotomatine) has been conducted, providing detailed chemical insights into this compound and its potential applications in various scientific fields (Friedman et al., 1997).
6. Asymmetric Synthesis
The asymmetric synthesis of tomatidenol has been reported, showcasing the advancements in chemical synthesis techniques. This is significant for the pharmaceutical and chemical industries, as it opens up possibilities for the production of this compound in larger quantities (Wang et al., 2020).
7. Glycoalkaloid Metabolism
Research on glycoalkaloid metabolism in tomatoes has underscored the importance of enzymes like GAME1 in glycosylation of tomatidenol. This is crucial for understanding the biosynthesis of steroidal alkaloids in plants, which can have implications in agriculture and plant biology (Itkin et al., 2011).
properties
Product Name |
Tomatidenol |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
KWVISVAMQJWJSZ-INULWVDGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
synonyms |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



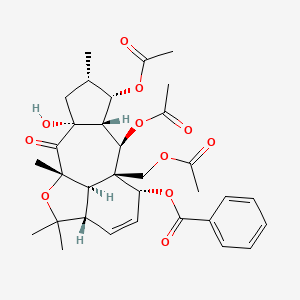
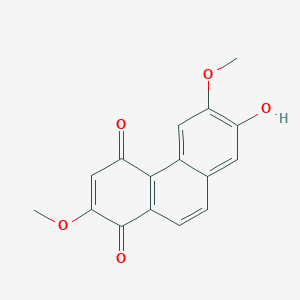
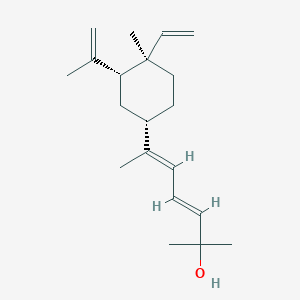
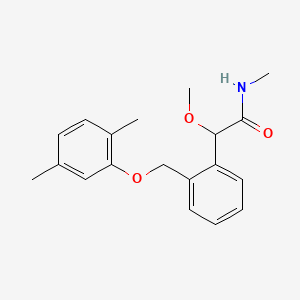
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
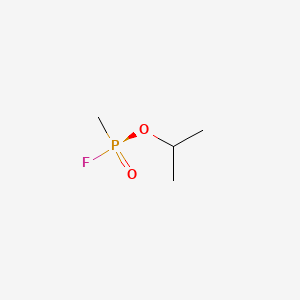

![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
